HIV-1 inhibitor-21
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Overview
Description
HIV-1 Inhibitor-21 is a novel compound designed to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1), which is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the viral replication cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-21 involves multiple steps, including the formation of key intermediates and final coupling reactions. The general synthetic route includes:
Formation of Intermediate A: This step involves the reaction of a primary amine with an aryl sulfonyl chloride in the presence of N,N-diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: HIV-1 Inhibitor-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific substituents on the molecule are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
HIV-1 Inhibitor-21 has a wide range of scientific research applications, including:
Mechanism of Action
HIV-1 Inhibitor-21 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of integrase, preventing the strand transfer step of viral DNA integration into the host genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and specific pathways involved in the integration process .
Comparison with Similar Compounds
HIV-1 Inhibitor-21 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While all these compounds target the integrase enzyme, this compound has shown unique properties in terms of its binding affinity and resistance profile . The similar compounds include:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
This compound stands out due to its novel chemical scaffold and potential to overcome resistance mutations that affect other integrase inhibitors .
Properties
Molecular Formula |
C28H24N6O2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+ |
InChI Key |
JZWWKCUXZXWRSL-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
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